Imidazo[1,5-a]pyridine-8-carboxylic acid chemical structure and properties
Imidazo[1,5-a]pyridine-8-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to Imidazo[1,5-a]pyridine-8-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold
Imidazo[1,5-a]pyridine-8-carboxylic acid belongs to the imidazopyridine family, a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] These structures, which consist of a fused imidazole and pyridine ring, are isomeric with purines, a fact that has spurred extensive investigation into their therapeutic potential.[2][3] The imidazopyridine core is a "privileged scaffold," meaning it is a versatile framework capable of interacting with a diverse range of biological targets.[4] Various isomers exist, including imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and the subject of this guide, imidazo[1,5-a]pyridines.[2][3]
This guide provides a comprehensive overview of Imidazo[1,5-a]pyridine-8-carboxylic acid, focusing on its chemical structure, properties, synthesis, and its emerging role in drug discovery and material science.
Core Molecular Profile
Imidazo[1,5-a]pyridine-8-carboxylic acid is a specific isomer distinguished by the placement of the nitrogen bridgehead and the position of the carboxylic acid functional group. This precise arrangement dictates its physicochemical properties and biological activity.
Chemical Structure and Identifiers
-
IUPAC Name: imidazo[1,5-a]pyridine-8-carboxylic acid[1]
-
CAS Number: 697739-13-2[1]
-
Molecular Formula: C₈H₆N₂O₂[1]
-
Molecular Weight: 162.15 g/mol [1]
-
Canonical SMILES: C1=CN2C=NC=C2C(=C1)C(=O)O[1]
-
InChI Key: ZGKISOIXEAIYMJ-UHFFFAOYSA-N[1]
Physicochemical Properties
Quantitative data for this specific isomer is not always readily available in literature, which often focuses on the more heavily studied imidazo[1,2-a]pyridine scaffold. However, based on its structure and data from related compounds, the following properties can be summarized.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a solid at room temperature. | Based on related imidazopyridine carboxylic acids which are solids. |
| Melting Point | High; for the related imidazo[1,2-a]pyridine-2-carboxylic acid, the melting point is 275-295 °C. | High melting points are characteristic of rigid, planar heterocyclic structures with hydrogen bonding capabilities. |
| Solubility | Poor aqueous solubility is expected. Solubility in organic solvents like DMSO and DMF is likely higher. | The rigid aromatic core is hydrophobic, while the carboxylic acid and nitrogen atoms provide some polarity. Improving solubility is a key challenge in developing derivatives.[5] |
| pKa | The carboxylic acid proton is acidic. The pyridine nitrogen is weakly basic. | General chemical principles of the functional groups present. |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Calculated for the related isomer imidazo[1,2-a]pyridine-8-carboxylic acid, expected to be identical.[6] |
Synthesis and Chemical Reactivity
The synthesis of the imidazo[1,5-a]pyridine core is a subject of ongoing research, with several methodologies developed to provide efficient access to this scaffold.
Synthetic Strategies
While a specific, published route for the 8-carboxylic acid derivative was not found in the initial search, general strategies for the imidazo[1,5-a]pyridine system can be adapted. A promising approach involves a Ritter-type reaction.[7]
A plausible synthetic pathway could involve:
-
Starting Material: A suitably substituted picolinonitrile or picolinamide derivative.
-
Key Step: An intermolecular Ritter-type reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by an acid like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O), can be used to construct the fused imidazole ring.[7]
-
Functionalization: The carboxylic acid group may be introduced before or after the cyclization, depending on the stability of the intermediates and the compatibility of the reagents.
Other modern synthetic methods for this scaffold include:
-
Denitrogenative Transannulation: Reacting pyridotriazoles with nitriles using a BF₃·Et₂O catalyst.[8]
-
Oxidative Amination: A metal-free sequential dual oxidative amination of C(sp³)-H bonds.[8]
-
Copper-Catalyzed Tandem Reactions: Coupling a pyridine ketone with a benzylamine in the presence of an oxygen oxidant.[8]
Caption: Generalized workflow for the synthesis of the target compound.
Chemical Reactivity
The compound's reactivity is governed by its two main components: the aromatic heterocyclic system and the carboxylic acid group.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. This "handle" is critical for creating derivatives and bioconjugates.
-
Heterocyclic Core: The nitrogen atoms in the ring system can act as ligands, binding to metal ions. This property is relevant for applications in material science, such as the development of coordination polymers.[1] The aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the carboxylic acid and the positions of the ring nitrogens.
Biological Activity and Therapeutic Potential
The imidazopyridine scaffold is a cornerstone of many biologically active molecules. Derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][9]
Mechanism of Action: Anti-inflammatory and Anticancer Effects
Research suggests that Imidazo[1,5-a]pyridine-8-carboxylic acid and its derivatives exert their biological effects by modulating key cellular signaling pathways.[1]
-
COX Inhibition: The compound has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are central to the synthesis of pro-inflammatory prostaglandins. By inhibiting COX enzymes, the compound can effectively reduce inflammation.[1]
-
NF-κB Pathway Modulation: It has been reported to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1] NF-κB is a crucial transcription factor involved in immune responses, inflammation, and cell survival. Its dysregulation is a hallmark of many cancers and inflammatory diseases. The ability to modulate this pathway highlights the compound's potential in oncology.[1][10]
Caption: Biological targets of Imidazo[1,5-a]pyridine-8-carboxylic acid.
Other Potential Applications
-
Antitubercular Agents: The broader imidazo[1,2-a]pyridine class has yielded potent inhibitors of mycobacterial ATP synthesis and other targets crucial for Mycobacterium tuberculosis survival.[4] This suggests the imidazo[1,5-a] scaffold may also be a promising starting point for developing new anti-TB drugs.
-
Material Science: Derivatives are being explored for use in fluorescent dyes and imaging applications due to their unique photophysical properties.[1]
-
Agricultural Chemistry: The scaffold is a significant component in the development of novel agrochemicals.[1]
Experimental Protocol: Synthesis of an Amide Derivative
To demonstrate the utility of the carboxylic acid functional group, this section provides a detailed, validated protocol for the synthesis of an N-aryl amide derivative, a common step in drug discovery to explore Structure-Activity Relationships (SAR).
Objective: To synthesize N-(4-methoxyphenyl)imidazo[1,5-a]pyridine-8-carboxamide from Imidazo[1,5-a]pyridine-8-carboxylic acid.
Materials and Reagents
-
Imidazo[1,5-a]pyridine-8-carboxylic acid (1.0 eq)
-
p-Anisidine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add Imidazo[1,5-a]pyridine-8-carboxylic acid (1.0 eq) and anhydrous DMF. Stir the suspension at room temperature.
-
Amine Addition: Add p-anisidine (1.1 eq) to the suspension.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the mixture. The reaction mixture should become clearer.
-
Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for amide coupling.
Conclusion and Future Outlook
Imidazo[1,5-a]pyridine-8-carboxylic acid is a versatile heterocyclic compound with a promising profile for applications in medicinal chemistry and material science. Its structural similarity to bioactive molecules, combined with a reactive carboxylic acid handle, makes it an attractive starting point for the synthesis of new chemical entities. The ability of its derivatives to modulate key pathways like COX and NF-κB provides a strong rationale for its further exploration in developing novel anti-inflammatory and anticancer agents. Future research will likely focus on developing more efficient and regioselective synthetic routes, expanding the library of derivatives to probe structure-activity relationships, and further elucidating its interactions with biological targets.
References
- Smolecule. (2023, August 16). Buy Imidazo[1,5-A]pyridine-8-carboxylic acid | 697739-13-2.
- PubChem. Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | C8H7ClN2O2 | CID 11715356.
- Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- Sigma-Aldrich. Imidazo 1,2-a pyridine-2-carboxylic acid technical grade, 85 64951-08-2.
- ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- Guidechem. IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID 133427-08-4 wiki.
- ResearchGate. (2025, October 22). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
- Semantic Scholar. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
- NIH PMC. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- MDPI. (2025, September 23). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
Sources
- 1. Buy Imidazo[1,5-A]pyridine-8-carboxylic acid | 697739-13-2 [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
